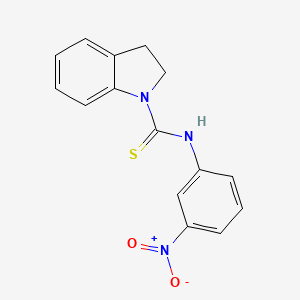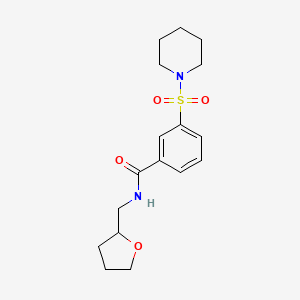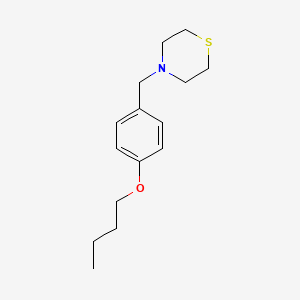![molecular formula C17H18N2O5S B4579514 5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)
5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
説明
Sulfonyl derivatives, including those related to salicylic acid and benzamides, play a significant role in various chemical and pharmaceutical applications due to their unique chemical structures and properties. The synthesis and analysis of such compounds have been a subject of interest for researchers to explore their potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of sulfonyl derivatives often involves the conversion of precursors like o-methoxybenzamide, salicylic acid, and salicylamide into their corresponding sulfonyl chlorides. Various derivatives such as amides, hydrazides, hydrazones, and azides can be prepared from these sulfonyl chlorides. Techniques like chlorosulfonation and subsequent acetylation are employed to achieve the desired sulfonyl derivatives (Cremlyn et al., 1980).
Molecular Structure Analysis
The molecular structure of sulfonyl derivatives is characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide insights into the molecular framework and functional groups present in the compounds, facilitating a deeper understanding of their chemical behavior and interactions.
Chemical Reactions and Properties
Sulfonyl derivatives undergo various chemical reactions, including alkylation, oxidation, and coupling reactions, which modify their chemical structure and properties. For instance, the oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride via rhodium(III)-catalyzed C–H bond activation results in the formation of sulfonyl fluoride substituted compounds (Wang et al., 2018).
Physical Properties Analysis
The physical properties of sulfonyl derivatives, including melting points, solubility, and stability, are crucial for their application and handling. These properties are influenced by the molecular structure and substituents present in the compounds.
Chemical Properties Analysis
The chemical properties of sulfonyl derivatives, such as reactivity, acid-base behavior, and electrophilic/nucleophilic characteristics, are determined by their functional groups and molecular structure. These properties play a significant role in the compounds' interactions and reactions with other chemical entities.
Cremlyn, R., Swinbourne, F. J., Atherall, J., Courtney, L., Cronje, T., Davis, P., Langston, S., & Rogers, M. (1980). SOME SULFONYL DERIVATIVES OF SALICYLIC ACID AND RELATED COMPOUNDS. Phosphorus Sulfur and Silicon and The Related Elements, 9, 155-164. Link to the study.
Wang, S.-M., Li, C., Leng, J., Bukhari, S. N., & Qin, H.-L. (2018). Rhodium(III)-catalyzed Oxidative Coupling of N-Methoxybenzamides and Ethenesulfonyl fluoride: a C–H Bond Activation Strategy for the Preparation of 2-Aryl ethenesulfonyl fluorides and Sulfonyl fluoride Substituted γ-Lactams. Organic chemistry frontiers, 5, 1411-1415. Link to the study.
科学的研究の応用
Synthesis and Derivatives
Research has focused on the synthesis and characterization of sulfonyl derivatives, including studies on salicylic acid and related compounds. These derivatives have been explored for various applications, including antimicrobial and algaecidal activities. For example, the synthesis of sulfonamides and their derivatives has been extensively studied, leading to insights into their chemical properties and potential applications in medicinal chemistry and environmental protection (Cremlyn et al., 1980).
Medicinal Chemistry
Several studies have investigated the transformation and metabolic pathways of drugs in biological systems, aiming to understand how structural modifications can affect their activity and stability. For instance, the transformation of metoclopramide in rabbits has been studied to identify its metabolic products, which is crucial for designing drugs with optimized efficacy and reduced side effects (Arita et al., 1970). This type of research is fundamental in developing new therapeutic agents, including those for treating cancer, as evidenced by studies on halogenosulfanilamide and halogenophenylaminobenzolamide derivatives as inhibitors of tumor-associated enzymes (Ilies et al., 2003).
特性
IUPAC Name |
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11(20)12-5-4-6-13(9-12)19-25(22,23)14-7-8-16(24-3)15(10-14)17(21)18-2/h4-10,19H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJLJRLTYHFYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)


![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)


![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)